3-Pyridinebutanal

概要

説明

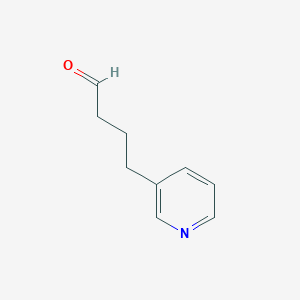

3-Pyridinebutanal: is an organic compound that belongs to the class of butanals, which are aldehydes with a four-carbon chain. This compound features a pyridine ring attached to the fourth carbon of the butanal chain. The presence of the pyridine ring imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinebutanal can be achieved through several methods. One common approach involves the reaction of pyridine with butanal under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Pyridinebutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-Pyridin-3-ylbutanoic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to produce 4-Pyridin-3-ylbutanol.

Substitution: The pyridine ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms into the ring.

Major Products Formed:

Oxidation: 4-Pyridin-3-ylbutanoic acid

Reduction: 4-Pyridin-3-ylbutanol

Substitution: Halogenated derivatives of this compound

科学的研究の応用

Medicinal Chemistry Applications

3-Pyridinebutanal exhibits significant potential as a precursor or active component in drug development.

Analgesic Properties

One notable application is in the field of analgesics. Research has indicated that enantiomers of 3-pyridyl compounds can effectively control pain in mammals, including humans. These compounds are being studied for their efficacy in treating chronic pain conditions, showcasing promising analgesic properties that warrant further exploration .

Antibacterial Activity

Another critical application of this compound derivatives is their antibacterial properties. Studies have demonstrated that certain derivatives possess strong antibacterial activity against Gram-positive bacteria, comparable to established antibiotics like linezolid. The mechanism involves inhibiting biofilm formation and demonstrating low resistance rates, indicating their potential as new antimicrobial agents .

Pharmacological Studies

Antitumor Activity

Recent investigations into the anticancer properties of this compound derivatives highlight their role as dual inhibitors targeting VEGFR-2 and c-MET pathways. Compounds derived from this structure have shown potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), with IC50 values indicating effective growth inhibition . The ability to induce apoptosis in these cells further underscores the therapeutic potential of this compound in oncology.

Synthetic Chemistry Applications

Synthesis of Novel Compounds

In synthetic chemistry, this compound serves as a versatile building block for creating various bicyclic and hybrid compounds. Its reactivity allows for the formation of complex structures that can be tailored for specific biological activities. For instance, recent studies have reported the successful synthesis of bicyclic pyridine-based hybrids linked to triazole units, which exhibit diverse biological properties, including antiplatelet and vasodilatory effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Pyridinebutanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 3-succinoylsemialdehyde-pyridine dehydrogenase, which converts it to 4-Pyridin-3-ylbutanoate. This enzymatic reaction plays a crucial role in various biochemical pathways, influencing cellular processes and metabolic functions.

類似化合物との比較

4-Oxo-4-(pyridin-3-yl)butanoic acid: This compound is structurally similar to 3-Pyridinebutanal, with the aldehyde group replaced by a carboxylic acid group.

4-Oxo-4-(pyridin-3-yl)butanal: This compound is an oxidized form of this compound, featuring a ketone group instead of an aldehyde group.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a versatile intermediate in various chemical transformations and applications.

生物活性

3-Pyridinebutanal, a compound featuring a pyridine ring and an aldehyde functional group, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 135.16 g/mol. Its structure can be represented as follows:

The presence of the pyridine moiety often enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that some compounds demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| This compound | S. pneumoniae | 32 µg/mL |

| Other Pyridine Deriv. | E. faecalis | 8 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound can interact with receptors that regulate immune responses, potentially modulating their activity.

- Biofilm Disruption : Some studies suggest that pyridine derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .

Case Studies and Clinical Implications

A notable case study involved the use of a pyridine derivative similar to this compound in treating bacterial infections resistant to conventional antibiotics. The study reported significant improvements in infection control and reduced inflammatory responses in treated subjects . This highlights the potential for this compound as an alternative therapeutic agent.

特性

IUPAC Name |

4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCBVEQNSDSLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452025 | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145912-93-2 | |

| Record name | 3-Pyridinebutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。